Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride
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Overview
Description
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 It is a derivative of 7-oxa-2-azaspiro[35]nonane, featuring a carboxylate group and a hydrochloride salt
Mechanism of Action
Target of Action
The primary targets of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the core spirocyclic structure. One common approach is the cyclization of appropriate precursors, followed by functional group modifications to introduce the carboxylate and hydrochloride groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of innovative products with enhanced performance.
Comparison with Similar Compounds
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
7-methoxy-2-azaspiro[3.5]nonane hydrochloride
2-Oxa-7-azaspiro[3.5]nonane oxalate
Uniqueness: Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the oxa bridge and the carboxylate group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIVBXDEWBIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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